molecular formula C15H15NO6 B3140365 N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methoxybenzamide CAS No. 477885-73-7

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methoxybenzamide

Cat. No. B3140365
CAS RN: 477885-73-7
M. Wt: 305.28 g/mol
InChI Key: JCIRQJXOKHZZGK-UHFFFAOYSA-N
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Description

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methoxybenzamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

Chemical Reactions and Structural Analysis

Research involving N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methoxybenzamide has been focused on understanding its chemical behavior and structural properties. Studies have investigated the dichotomy in the ring-opening reactions of related dioxane diones with cyclic secondary amines, revealing pathways to various cyclic and acyclic products depending on the amine used and conditions applied (Šafár̆ et al., 2000). Another area of interest is the chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides, facilitated through Rh(III)-catalyzed C-H activation, indicating a method for constructing cyclic structures under controlled conditions (Xu et al., 2018).

Furthermore, research into methoxybenzylidene derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione has expanded the understanding of how these compounds can react with nucleophilic reagents to form new structures, potentially serving as building blocks for further chemical synthesis (Tetere et al., 2011). These compounds have been shown to form sterically strained systems when containing a trisubstituted furan ring, with their molecular structures studied using X-ray diffraction to reveal significant nonclassical deformations (Krapivin et al., 1999).

Antimicrobial Applications

In the realm of biomedical research, derivatives of the mentioned compound have been synthesized and evaluated for antimicrobial properties. A study on the synthesis and antimicrobial screening of thiazolidin-4-one derivatives incorporating a thiazole ring highlighted the potential of these compounds against various bacterial and fungal strains, suggesting avenues for the development of new antimicrobial agents (Desai et al., 2013).

Radiolabeling for Medical Imaging

Additionally, the compound has found application in the development of radiolabeled molecules for medical imaging. Research has explored the creation of nonpeptide angiotensin II antagonists labeled with carbon-11 for potential use in imaging angiotensin II, AT1 receptors, illustrating its utility in advancing diagnostic methodologies (Hamill et al., 1996).

properties

IUPAC Name

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6/c1-15(2)21-13(18)11(14(19)22-15)8-16-12(17)9-5-4-6-10(7-9)20-3/h4-8H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIRQJXOKHZZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC(=O)C2=CC(=CC=C2)OC)C(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601145039
Record name N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methoxybenzamide

CAS RN

477885-73-7
Record name N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477885-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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